molecular formula C8H8N4O2 B1384620 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1935598-58-5

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1384620
CAS No.: 1935598-58-5
M. Wt: 192.17 g/mol
InChI Key: CSHYYGTZWOBZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one ( 1935598-58-5) is a high-purity chemical building block incorporating the privileged 1,2,4-oxadiazole heterocycle, designed for advanced discovery research and hit-to-lead optimization campaigns. The 1,2,4-oxadiazole ring is renowned in medicinal chemistry for its unique bioisosteric properties , serving as a stable, metabolically resistant surrogate for ester and amide functional groups . This scaffold demonstrates an unusually wide spectrum of biological activities and is present in several commercially available drugs, highlighting its therapeutic relevance . Researchers can leverage this compound to develop novel agents targeting a range of conditions, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial applications . The molecule's structure, which features both a hydrogen bond donor and acceptor in the aminomethyl-oxadiazole core, is ideal for creating specific interactions with biological targets, making it a valuable template in drug design . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-6-11-7(12-14-6)5-2-1-3-10-8(5)13/h1-3H,4,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYYGTZWOBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Intermediates

The starting materials are often 3,5-disubstituted 1,2,4-oxadiazoles bearing halogenated groups such as trichloromethyl or chloromethyl groups. These are synthesized via:

Amination of Oxadiazole Intermediates

The halogenated oxadiazoles undergo nucleophilic substitution with ammonia or primary/secondary amines to introduce amino groups:

R-trihalomethyl-1,2,4-oxadiazole + NH3 or R'NH2 → 5-(aminomethyl)-1,2,4-oxadiazole

This step is typically performed at temperatures from 0°C to 150°C, often in inert solvents such as water, methanol, or ethanol, which facilitate the reaction and ease product isolation.

Coupling with Pyridinone Moieties

The final step involves attaching the pyridinone group, which can be achieved through:

  • Condensation reactions between aminated oxadiazoles and pyridinone derivatives bearing suitable functional groups (e.g., carboxylic acids, acyl chlorides).
  • Cyclization of precursor intermediates , such as amino-pyridine derivatives with oxadiazole-containing compounds, under controlled conditions to form the target heterocyclic structure.

Reaction Conditions and Optimization

Step Conditions Notes
Oxadiazole ring formation 40°C to 150°C, in inert solvents Elevated temperatures favor ring closure; solvents like acetonitrile or benzene are common
Halogenation Reflux with halogenating agents (e.g., trichloromethyl reagents) Ensures selective halogenation at desired positions
Amination 0°C to 100°C, in ammonia or amines Excess amine often used to drive the reaction; inert solvents such as methanol or ethanol are preferred
Coupling to pyridinone Reflux or microwave-assisted condensation Use of activating agents (e.g., carbodiimides) can enhance yields

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield References
Hydroxamyl nitrile route Hydroxamyl halide + nitrile Elevated temp (40-150°C) Reflux in acetonitrile 70-85% US3574222A, Example 1
Amidoxime fusion Amidoxime + halogenated acid 130-140°C Fused in molar ratio 1:1 83-85% US3574222A, Example 3
Nucleophilic substitution Halogenated oxadiazole + ammonia/amine Room to elevated temp In water or alcohol 60-90% Various examples from patent literature
Cyclization with pyridinone derivatives Amino-oxadiazole + pyridinone Reflux or microwave In inert solvents Variable Literature reports

Research Findings and Notes

  • The synthesis of 1,2,4-oxadiazoles with halogenated groups is well-established, often utilizing hydroxamates and nitriles under thermal conditions.
  • Nucleophilic substitution with ammonia or amines is a common route to introduce amino functionalities, with reaction efficiencies influenced by temperature, solvent, and reagent excess.
  • Coupling to pyridinone derivatives can be optimized using activating agents or microwave irradiation to improve yields and reduce reaction times.
  • The choice of starting material and reaction conditions significantly impacts the purity and yield of the final compound.
  • Green chemistry principles, such as solvent recycling and ambient temperature reactions, are increasingly employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

GABA Receptor Modulation

Research has indicated that derivatives of oxadiazoles, including 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, can act as agonists for GABA_A receptors. These receptors are critical targets in the treatment of various neurological disorders. In studies evaluating the binding affinity of related compounds, significant inhibition of muscimol binding was observed, suggesting that these compounds could modulate GABAergic activity effectively .

Antimicrobial Activity

Compounds containing oxadiazole moieties have been explored for their antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains. The presence of the aminomethyl group in this compound enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents .

Photophysical Properties

The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. Compounds like this compound can serve as effective luminescent materials. Research has shown that these compounds exhibit promising fluorescence characteristics that can be utilized in optoelectronic devices .

Polymer Blends

In materials science, oxadiazole-containing compounds are being investigated for their role in enhancing the thermal and mechanical properties of polymer blends. The introduction of such compounds into polymer matrices can improve stability and performance under various environmental conditions .

High-Energy Density Materials (HEDMs)

The design and synthesis of high-energy density materials often involve oxadiazole derivatives due to their energetic properties. Compounds like this compound can be integrated into formulations aimed at developing insensitive munitions or explosives that are safer to handle while maintaining high energy output .

Case Studies and Research Findings

StudyFocusFindings
GABA_A Receptor AgonistsIdentified compounds with significant binding affinity; potential for neurological therapies
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; suggests therapeutic applications
Photophysical StudiesExhibited promising luminescent properties; potential applications in optoelectronics
HEDMs DevelopmentExplored integration into formulations for safer munitions; highlights energetic potential

Mechanism of Action

The mechanism of action of 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridinone moieties may contribute to its binding affinity and specificity, influencing various cellular pathways and processes.

Comparison with Similar Compounds

4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

  • Structure: Differs by an ethyl group at position 1 of the pyridinone ring.
  • Molecular Formula : C₁₀H₁₂N₄O₂; MW : 220.23 g/mol.

1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

  • Structure : Contains a trifluoromethoxy-phenyl group on the oxadiazole and a bromobenzyl substituent.
  • Key Differences: The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility.

5-(3-Methoxyphenyl)-3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,6-Naphthyridin-2(1H)-one

  • Structure: Features a naphthyridine core instead of pyridinone and a methoxyphenyl-oxadiazole group.
  • Molecular Formula : C₁₈H₁₄N₄O₃; MW : 334.33 g/mol.
  • Key Differences : The extended aromatic system (naphthyridine) may enhance π-stacking interactions but reduce solubility. The methoxy group offers electron-donating effects, contrasting with the electron-deficient oxadiazole in the target compound .

5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydropyridin-2-one

  • Structure : Substituted with a 3-fluoro-4-methoxyphenyl group on the oxadiazole.
  • Key Differences: The fluorine atom enhances metabolic stability and hydrophobic interactions, while the methoxy group contributes to polarity. This compound’s higher lipophilicity may improve blood-brain barrier penetration compared to the aminomethyl-substituted target .

1-{[5-(1-Ethylpropyl)-1,2,4-Oxadiazol-3-yl]Methyl}-5-[3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one

  • Structure : Contains dual oxadiazole rings and a branched alkyl chain.
  • Molecular Formula : C₂₂H₂₂FN₅O₄; MW : 439.4 g/mol.
  • However, the high molecular weight and lipophilicity may compromise bioavailability .

Structural and Property Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) Notable Properties
3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one Pyridin-2(1H)-one 5-(Aminomethyl)-oxadiazole C₉H₉N₅O₂ 231.21 Balanced polarity; hydrogen-bond donor/acceptor
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Pyridin-2(1H)-one 1-Ethyl, 5-(aminomethyl)-oxadiazole C₁₀H₁₂N₄O₂ 220.23 Increased lipophilicity; discontinued
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-oxadiazol-5-yl)pyridinone Pyridin-2(1H)-one 3-Bromobenzyl, trifluoromethoxy-oxadiazole C₂₁H₁₄BrF₃N₄O₃ 513.26 High lipophilicity; potential metabolic issues
5-(3-Methoxyphenyl)-3-(5-methyl-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one Naphthyridine Methoxyphenyl, methyl-oxadiazole C₁₈H₁₄N₄O₃ 334.33 Extended π-system; reduced solubility
5-[3-(3-Fluoro-4-methoxyphenyl)-oxadiazol-5-yl]-pyridinone Pyridin-2(1H)-one 3-Fluoro-4-methoxyphenyl-oxadiazole C₁₄H₁₀FN₃O₃ 299.25 Enhanced metabolic stability; moderate lipophilicity
Dual-oxadiazole derivative Pyridin-2(1H)-one Dual oxadiazole, fluorophenyl, alkyl chain C₂₂H₂₂FN₅O₄ 439.4 High rigidity; potential bioavailability challenges

Key Findings and Implications

Substituent Effects: Aminomethyl Group: Enhances solubility and hydrogen-bonding capacity, making the target compound favorable for interactions with polar active sites . Lipophilic Groups (e.g., trifluoromethoxy, bromobenzyl): Improve membrane permeability but may increase metabolic instability or toxicity . Extended Aromatic Systems (e.g., naphthyridine): Boost binding affinity but reduce solubility, limiting in vivo applications .

Molecular Weight and Complexity :

  • Compounds with MW > 400 g/mol (e.g., dual-oxadiazole derivatives) often face challenges in bioavailability and drug-likeness .

Electronic Properties: Electron-deficient oxadiazole rings synergize with electron-rich aromatic systems (e.g., pyridinone) for targeted π-π stacking .

Biological Activity

Overview

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by the presence of both a pyridinone core and an oxadiazole ring. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds due to its diverse biological activities.

Chemical Structure and Properties

The compound's chemical formula is C8H8N4O2C_8H_8N_4O_2 with a molecular weight of 192.17 g/mol. The structure features an oxadiazole ring linked to a pyridinone moiety, which may enhance its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
CAS Number1935598-58-5

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The oxadiazole and pyridinone components can contribute to its binding affinity and specificity, influencing cellular pathways related to cancer proliferation and other diseases.

Potential Targets:

  • Enzymes : Inhibition of specific enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity that may lead to altered signaling pathways.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities:

  • Anticancer Activity :
    • The oxadiazole derivatives have shown promising results against various cancer cell lines by targeting key enzymes like thymidylate synthase and histone deacetylases (HDAC) .
    • Structural modifications enhance cytotoxicity towards malignant cells .
  • Antimicrobial Effects :
    • Some derivatives demonstrate significant antimicrobial properties, making them potential candidates for treating infections.
  • Anti-inflammatory and Antioxidant Properties :
    • The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A review highlighted the effectiveness of 1,3,4-oxadiazoles in inhibiting cancer cell growth through various mechanisms . In particular, hybridization with other pharmacophores has been shown to enhance their anticancer efficacy.
  • Molecular Docking Studies :
    • Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer pathways, which supports their potential as drug candidates .
  • Synthesis and Activity Correlation :
    • Research has established a correlation between the synthetic modifications of oxadiazole derivatives and their biological activities, emphasizing the importance of structural design in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.